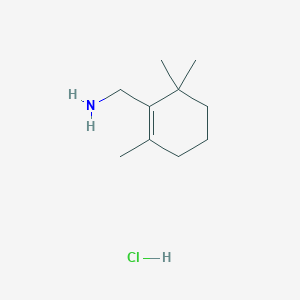

(2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride

Description

(2,6,6-Trimethylcyclohexen-1-yl)methanamine hydrochloride is a cyclohexenyl-substituted methanamine derivative with a tertiary amine group protonated as a hydrochloride salt. These compounds are often used as intermediates in pharmaceutical synthesis, receptor-targeting agents, or impurities in drug development .

Properties

IUPAC Name |

(2,6,6-trimethylcyclohexen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-8-5-4-6-10(2,3)9(8)7-11;/h4-7,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTGMBJVVCVQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6,6-trimethylcyclohexene.

Amination: The cyclohexene derivative undergoes amination to introduce the methanamine group. This step often involves the use of reagents such as ammonia or amines under controlled conditions.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula and is a derivative of cyclohexene. It contains a methanamine group and a hydrochloride salt. This compound is applicable in scientific research in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology Studies explore its potential biological activities, such as antimicrobial and anti-inflammatory properties. Thiosemicarbazone compounds, including those containing a trimethylcyclohexene group, exhibit good fungicide, insecticidal, and antiviral activities .

- Medicine Research explores its potential therapeutic applications, such as in developing new drugs or as a precursor for pharmaceutical compounds. It can treat metabolic syndrome, which includes disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders and cardiovascular disorders such as ischaemic (coronary) heart disease; to treat CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer's disease .

- Industry It is used in producing specialty chemicals, agrochemicals, and other industrial products.

Other compounds containing trimethylcyclohexene

Other compounds containing the trimethylcyclohexene group have shown diverse applications:

- (E)-2-((E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide: This thiosemicarbazone compound can be obtained by the reaction of β-Ionone with thiosemicarbazide in ethanol, using diluted hydrochloric acid as catalyst . Thiosemicarbazone compounds have good fungicide, insecticidal, antiviral and other biological activities, and occupy an important position in the pesticide .

- 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol: can be produced via condensation of citral with 2-pentanone and subsequent acid-catalyzed cyclization . The inventive method allows the production of 1- (2,6,6-trimethylcyclohexyl) -hexan-3-ols, wherein the proportion of trans isomers in the reaction product preferably even in the range of 40 wt .-% to 50 wt .-%, based on the total amount of 1- (2,6,6-trimethylcyclohexyl) -hexan-3-ol, depending on the choice of reaction conditions .

- Ethyl (2E/Z,4E,6Z,8E)-7-Ethyl-3-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoates and Ethyl (2E/Z,4E,6Z,8E)-7-Butyl-3-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoates: are synthesized as pale yellow oils from aldehyde with a multi-step reaction .

Mechanism of Action

The mechanism of action of (2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

- Cyclohexenyl vs. Aromatic Rings : The target compound’s cyclohexenyl backbone may confer distinct conformational rigidity compared to aromatic analogs like (2-Chloropyridin-4-yl)methanamine hydrochloride , which benefit from planar π-systems for receptor binding .

- Substituent Effects : Chlorine or fluorine substituents (e.g., in ) enhance electronegativity and metabolic stability, whereas methyl groups (e.g., ) may improve lipophilicity and bioavailability.

- Pharmacological Roles : While (2-Chloropyridin-4-yl)methanamine hydrochloride has defined enzyme inhibition activity, the target compound’s biological profile remains speculative without direct evidence.

Market and Regulatory Insights

- (3-Chloropyrazin-2-yl)methanamine Hydrochloride dominates as a pharmaceutical intermediate, with a projected market growth driven by cancer therapies .

- Regulatory standards (e.g., EP, USP) rigorously control impurities like N-Methyl-C-(naphthalen-1-yl)methanamine Hydrochloride , ensuring drug safety .

Biological Activity

The compound (2,6,6-Trimethylcyclohexen-1-yl)methanamine;hydrochloride , also known by its CAS number 2580210-55-3, is a derivative of cyclohexene featuring a methanamine group and exists as a hydrochloride salt. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Molecular Structure

- Molecular Formula : C10H19NCl

- Molecular Weight : 201.73 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 2,6,6-trimethylcyclohexene.

- Amination : The introduction of the methanamine group using ammonia or amines.

- Hydrochloride Formation : Addition of hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methanamine group allows for modulation of enzymatic activity and receptor interactions, which can lead to various biological effects including antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that at certain concentrations, the compound effectively reduced bacterial viability by over 50% compared to control groups .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. Experimental models using lipopolysaccharide (LPS)-induced inflammation in animal models showed that administration of the compound significantly decreased inflammatory markers such as TNF-alpha and IL-6 .

Study 1: Anticancer Activity

A detailed investigation into the anticancer properties of related compounds revealed that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values indicating effective inhibition at concentrations ranging from 31.25 µg/mL to 250 µg/mL .

| Cell Line | IC50 Value (µg/mL) | % Inhibition at 250 µg/mL |

|---|---|---|

| MCF-7 | 125 | 97.62 |

| HeLa | 125 | 44.15 |

Study 2: In Vivo Studies

In vivo studies involving rat models showed that administration of this compound led to a significant reduction in tumor size when combined with standard chemotherapy agents. This suggests a potential synergistic effect when used in combination therapies .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other similar compounds such as:

- (2,6,6-trimethylcyclohexen-1-yl)methanol : Lacks the amine functionality.

- 2,6,6-trimethyl-cyclohexene derivatives : May exhibit different biological activities due to structural differences.

Unique Properties

The presence of the methanamine group confers distinct chemical and biological properties that enhance its utility in research and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.